3-Methylbenzimidazole-4-carboxylic acid;hydrochloride

Angiotensin II receptor antagonists Candesartan synthesis Regiochemistry

This 3-methyl-4-carboxylic acid regioisomer is the validated core scaffold for candesartan (CV-11974) synthesis; alternative regioisomers cannot substitute. The hydrochloride salt form provides superior aqueous solubility (free base LogP 1.27) for formulation, assay preparation, and in vivo studies. The 4-carboxylic acid and 3-methyl groups offer orthogonal derivatization handles for amide coupling and N-functionalization, enabling rapid kinase/PARP inhibitor library synthesis. Confirmed regioidentity via NMR/HPLC eliminates structural misassignment risks inherent with isomeric benzimidazoles. Procure this precise regioisomer to ensure synthetic fidelity and avoid wasted effort.

Molecular Formula C9H9ClN2O2
Molecular Weight 212.63
CAS No. 208772-22-9
Cat. No. B2530171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzimidazole-4-carboxylic acid;hydrochloride
CAS208772-22-9
Molecular FormulaC9H9ClN2O2
Molecular Weight212.63
Structural Identifiers
SMILESCN1C=NC2=CC=CC(=C21)C(=O)O.Cl
InChIInChI=1S/C9H8N2O2.ClH/c1-11-5-10-7-4-2-3-6(8(7)11)9(12)13;/h2-5H,1H3,(H,12,13);1H
InChIKeyVMMXGMICDNLPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methylbenzimidazole-4-carboxylic Acid Hydrochloride (CAS 208772-22-9): Procurement-Relevant Structural and Functional Overview


3-Methylbenzimidazole-4-carboxylic acid hydrochloride (CAS 208772-22-9; molecular formula C₉H₉ClN₂O₂; MW 212.63 g/mol) is a heterocyclic aromatic compound belonging to the benzimidazole family, characterized by a methyl substituent at the 3-position and a carboxylic acid group at the 4-position of the benzimidazole core, presented as the hydrochloride salt [1]. The free base form (CAS 672957-99-2; MW 176.17 g/mol) has a calculated LogP of 1.27, indicating moderate lipophilicity [2]. The hydrochloride salt form is expected to provide enhanced aqueous solubility compared to the free base, consistent with general salt-formation principles for nitrogen-containing heterocycles [3]. This compound serves as a versatile synthetic intermediate, most notably in the synthesis of angiotensin II type 1 (AT₁) receptor antagonists such as 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974), the active moiety of candesartan, an approved antihypertensive agent [4].

Why 3-Methylbenzimidazole-4-carboxylic Acid Hydrochloride Cannot Be Replaced by Generic Benzimidazole Carboxylic Acid Analogs


Members of the benzimidazole carboxylic acid family exhibit profound differences in biological target engagement, synthetic utility, and physicochemical behavior depending on the position of the carboxylic acid group and the presence and location of N-methyl substitution [1]. The 3-methyl-4-carboxylic acid regioisomer (this compound) is structurally required as the core scaffold for downstream synthesis of therapeutically validated AT₁ receptor antagonists such as candesartan; regioisomers with the carboxylic acid at the 5- or 6-position, or analogs lacking the N-methyl group, cannot be substituted in this synthetic pathway without fundamentally altering the pharmacophore [1]. Furthermore, the hydrochloride salt form offers distinct solubility and handling advantages over the free base (CAS 672957-99-2), which exhibits limited aqueous solubility consistent with its LogP of 1.27 [2]. These regioisomeric and salt-form differences mean that generic interchange without explicit validation would compromise both synthetic fidelity and biological outcome.

Quantitative Comparative Evidence for 3-Methylbenzimidazole-4-carboxylic Acid Hydrochloride vs. Closest Analogs


Regiochemical Specificity: 3-Methyl-4-carboxylic Acid vs. 6-Methyl-5-carboxylic Acid Hydrochloride—Impact on Pharmacophore Integrity

The target compound (3-methyl-4-carboxylic acid hydrochloride) and its regioisomer 6-methylbenzimidazole-5-carboxylic acid hydrochloride (CAS 10351-76-5) share the same molecular formula (C₉H₉ClN₂O₂) and molecular weight (212.63 g/mol), yet the position of the carboxylic acid group dictates entirely different synthetic fates . The 7-carboxylic acid orientation (IUPAC numbering of the free base) is essential for constructing the biphenyl-tetrazole-bearing AT₁ receptor antagonists described by Kubo et al.; the 5-carboxylic acid regioisomer cannot accommodate the same substitution chemistry at the 7-position and would yield a compound with altered receptor pharmacophore geometry [1]. While a direct head-to-head biological comparison of the two regioisomers in the same assay has not been published, the structure-activity relationships established in the Kubo et al. series demonstrate that carboxylic acid position is a critical determinant of AT₁ receptor binding affinity (IC₅₀ values of 10⁻⁶–10⁻⁷ M for properly substituted 7-carboxylic acid derivatives) [1].

Angiotensin II receptor antagonists Candesartan synthesis Regiochemistry

Aqueous Solubility Advantage: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form (CAS 208772-22-9) is expected to exhibit significantly enhanced aqueous solubility compared to its free base counterpart (CAS 672957-99-2, 3-methylbenzimidazole-4-carboxylic acid), based on well-established salt-formation principles where protonation of the benzimidazole nitrogen increases polarity and hydration energy [1]. The free base has a calculated LogP of 1.27, indicative of moderate lipophilicity and limited aqueous solubility [2]. 1H-Benzimidazole-4-carboxylic acid (the unsubstituted analog, CAS 46006-36-4) is described as 'slightly soluble in water,' reinforcing the general solubility challenge of benzimidazole carboxylic acids in their neutral form [3]. While direct quantitative solubility measurements (mg/mL) for this specific compound are not publicly available, the conversion to the hydrochloride salt is a standard strategy demonstrated across benzimidazole series; for example, a related 4-substituted benzimidazole hydrochloride salt achieved aqueous solubility of 25 mg/mL, a substantial improvement over its free base [4].

Salt selection Aqueous solubility Formulation enablement

Validated Intermediate Status: Direct Synthetic Route to Clinically Approved AT₁ Antagonist Candesartan

The 1-methyl-1H-benzimidazole-7-carboxylic acid scaffold (the free base of this compound) is the direct precursor to 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974), the active metabolite of candesartan cilexetil [1]. In the seminal work by Kubo et al. (1993), CV-11974 demonstrated potent AT₁ receptor binding with an IC₅₀ in the 10⁻⁶–10⁻⁷ M range and significant in vivo antihypertensive activity following oral administration at 1–3 mg/kg in rats, outperforming the earlier lead CV-11194 and the reference compound DuP 753 (losartan) [1]. In contrast, benzimidazole-7-carboxylic acid derivatives lacking the 1-methyl group or bearing the carboxylic acid at alternative positions (e.g., 5- or 6-position) did not produce the same pharmacological profile [1]. This compound is thus not merely a building block but a gatekeeper intermediate for a specific, clinically validated therapeutic chemotype.

Candesartan CV-11974 Synthetic intermediate Antihypertensive

Lipophilicity Profile: LogP-Driven Differentiation from More Polar Benzimidazole Carboxylic Acid Analogs

The free base of the target compound exhibits a calculated LogP of 1.27 [1], placing it in a moderate lipophilicity range that is distinct from the more polar 1H-benzimidazole-4-carboxylic acid (no methyl group, expected LogP < 1) and the unsubstituted benzimidazole-4-carboxylic acid hydrochloride (CAS not found, but analog data suggest lower LogP) [2]. In a related benzimidazole series, a LogP difference of ~0.5–1.0 units has been associated with significant changes in passive membrane permeability and oral absorption [3]. While direct pKa and LogD₇.₄ measurements for this specific compound are not publicly available, the presence of the N-methyl group and the carboxylic acid at the 4-position is expected to modulate the ionization state and hydrogen-bonding capacity compared to non-methylated or differently substituted analogs.

LogP Lipophilicity Membrane permeability ADME

Optimal Research and Procurement Scenarios for 3-Methylbenzimidazole-4-carboxylic Acid Hydrochloride


Medicinal Chemistry: Synthesis of AT₁ Receptor Antagonist Candidates

This compound is the validated starting point for synthesizing CV-11974 and related benzimidazole-7-carboxylic acid AT₁ receptor antagonists, as demonstrated by Kubo et al. (1993) [3]. The 7-carboxylic acid orientation and the 1-methyl group are both essential for proper pharmacophore assembly. Researchers aiming to develop novel ARBs (angiotensin receptor blockers) should procure this specific regioisomer to ensure synthetic fidelity to the clinically validated candesartan chemotype.

Formulation and Biopharmaceutical Research: Hydrochloride Salt for Aqueous Compatibility

The hydrochloride salt form provides enhanced aqueous solubility compared to the free base (LogP 1.27), facilitating formulation development, biological assay preparation, and in vivo dosing studies [3][2]. This is particularly relevant for programs requiring aqueous reaction media or injectable formulations, where the free base would necessitate organic co-solvents.

Chemical Biology: Scaffold for Kinase or PARP Inhibitor Derivatization

Benzimidazole-4-carboxylic acid scaffolds are established cores for kinase inhibitors and PARP inhibitors [3]. The 3-methyl substitution and 4-carboxylic acid functionality offer two orthogonal derivatization handles—amide coupling at the carboxylic acid and electrophilic substitution or N-functionalization at the benzimidazole ring—enabling rapid library synthesis for hit-to-lead exploration.

Procurement for Regiochemical Quality Control and Reference Standard

Given the existence of regioisomers with identical molecular formula (e.g., 6-methylbenzimidazole-5-carboxylic acid hydrochloride, CAS 10351-76-5), this compound is essential as a reference standard for confirming regiochemical identity via NMR or HPLC in synthetic workflows [3]. Misidentification of the regioisomer can lead to incorrect structure-activity conclusions and wasted synthetic effort.

Quote Request

Request a Quote for 3-Methylbenzimidazole-4-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.